Product packaging for Tetrahydrothiophene-2-carboxylic acid(Cat. No.:CAS No. 19418-11-2)

Tetrahydrothiophene-2-carboxylic acid

Cat. No.: B103254
CAS No.: 19418-11-2
M. Wt: 132.18 g/mol
InChI Key: MZOYMQRKTJRHGJ-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-2-carboxylic acid (CAS: 19418-11-2) is a sulfur-containing cyclic carboxylic acid with a five-membered saturated thiophene ring. It is synthesized via hydrolysis of tetrahydrothiophene-2-carbonitrile using aqueous HCl under reflux, yielding a white solid with a 61% efficiency . The compound’s structure is confirmed by $ ^1H $ NMR data, showing characteristic peaks at δ = 11.92 (carboxylic proton), 3.94 (methine adjacent to sulfur), and signals for the tetrahydrothiophene backbone . It serves as a bidentate ligand in palladium-catalyzed C–H olefination reactions, highlighting its utility in organometallic chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S B103254 Tetrahydrothiophene-2-carboxylic acid CAS No. 19418-11-2

Properties

IUPAC Name

thiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOYMQRKTJRHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332051
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19418-11-2
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiolane-2-carboxylic acid
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Preparation Methods

Bromination of Thiophene Derivatives

The synthesis of thiophene-based carboxylic acids often begins with bromination to introduce reactivity at the 2-position. In the patented method for 2-thiophenecarboxylic acid, thiophene is dissolved in a mixture of halohydrocarbon (e.g., carbon tetrachloride) and hydrobromic acid, cooled to -10–0°C, and treated with pyridine perbromide hydrobromide . This selective bromination yields 2-bromothiophene with 95% efficiency under optimized conditions .

Key Reaction Parameters

  • Temperature : Bromination proceeds optimally at subzero temperatures (-5°C) to minimize polybromination .

  • Solvent System : Halohydrocarbon solvents (e.g., CCl₄) stabilize intermediates and enhance selectivity .

  • Workup : Sequential extraction with sodium sulfite and water removes residual brominating agents .

For tetrahydrothiophene-2-carboxylic acid, bromination of tetrahydrothiophene would follow analogous conditions, though the saturated ring may necessitate longer reaction times or adjusted stoichiometry due to reduced aromatic stabilization.

Coupling with Diethyl Malonate

The 2-bromothiophene intermediate undergoes nucleophilic substitution with diethyl malonate in the presence of alkali metals (Na, K) or magnesium . This step forms 2-(2-thiophene)diethyl malonate, a critical precursor for carboxylation.

Optimized Conditions

  • Base Selection : Sodium ethoxide achieves 94% yield, outperforming magnesium (90%) and sodium (88%) due to enhanced nucleophilicity .

  • Solvent : Toluene facilitates homogeneous mixing and temperature control .

  • Reaction Duration : 6–8 hours at 100–120°C ensures complete conversion .

Table 1: Yield Variation with Base Selection

BaseTemperature (°C)Time (h)Yield (%)
Sodium ethoxide100794
Magnesium120690
Sodium100888

For tetrahydrothiophene derivatives, similar coupling efficiency is expected, though steric effects from the saturated ring may slightly reduce reaction rates.

Saponification and Decarboxylation

The final step involves saponification of the malonate ester under alkaline conditions, followed by acid-catalyzed decarboxylation. Ethanol or isopropanol as solvents enables efficient saponification, with potassium hydroxide yielding 93% of 2-thiophenecarboxylic acid after recrystallization .

Critical Factors

  • Alkali Concentration : A 3:1 molar ratio of KOH to malonate ester ensures complete hydrolysis .

  • Acid Selection : Hydrochloric acid (4M) achieves near-quantitative decarboxylation .

  • Recrystallization : Water or ethanol-water mixtures purify the final product .

Table 2: Saponification-Decarboxylation Efficiency

Alcohol SolventAcid UsedYield (%)
EthanolHCl (4M)93
IsopropanolH₂SO₄ (30%)90
ButanolH₂SO₄ (30%)85

Adapting this protocol for this compound would require no significant modifications, as the decarboxylation mechanism remains unaffected by ring saturation.

While not explicitly detailed in the cited sources, post-synthesis hydrogenation of 2-thiophenecarboxylic acid represents a plausible route to this compound. Catalytic hydrogenation (H₂/Pd-C) under mild conditions (25–50°C, 1–3 atm) could saturate the thiophene ring without cleaving the carboxylic acid group.

Hypothetical Protocol

  • Dissolve 2-thiophenecarboxylic acid in methanol or ethanol.

  • Introduce 5% Pd/C catalyst (10 wt%).

  • Apply H₂ at 2 atm and 40°C for 12–24 hours.

  • Filter and concentrate to isolate this compound.

This step remains theoretical in the reviewed literature but aligns with established hydrogenation practices for heterocycles.

Industrial and Environmental Considerations

The patented method emphasizes operational simplicity, low toxicity, and minimal waste . Key advantages include:

  • Solvent Recovery : Halohydrocarbons (e.g., CCl₄) are distilled and reused .

  • Low Energy Demand : Reactions proceed at near-ambient pressure and ≤120°C .

  • Waste Reduction : Bronsted acids/bases are consumed stoichiometrically, minimizing effluent .

Scaling this process for this compound would necessitate hydrogenation infrastructure but would otherwise retain these benefits.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and halides are used under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Tetrahydrothiophene-2-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases.

Case Studies

  • Antileishmanial Activity : A study synthesized various thiochroman derivatives, including those based on this compound, which exhibited significant antileishmanial activity. The most effective compounds had low micromolar IC50 values, indicating their potential as therapeutic agents against leishmaniasis .
  • Anti-inflammatory Properties : Research has indicated that certain derivatives of this compound possess anti-inflammatory effects, suggesting their use in treating inflammatory conditions .
  • Wound Healing : Compounds derived from this compound have been noted for their wound-healing properties, making them candidates for topical formulations .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Applications in Synthesis

  • Ullmann Coupling Reactions : The compound can act as a substrate in Ullmann coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing larger organic molecules .
  • Synthesis of Thiophene Derivatives : It can be transformed into various thiophene derivatives by deprotonation and subsequent substitution reactions, which are valuable in creating functionalized thiophenes used in electronic materials and pharmaceuticals .

Material Science

Due to its unique chemical structure, this compound and its derivatives are being explored for applications in material science.

Potential Applications

  • Conductive Polymers : The incorporation of tetrahydrothiophene derivatives into polymer matrices has shown potential for enhancing electrical conductivity, making them suitable for applications in organic electronics and sensors .
  • Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific chemical properties for adhesion and durability .

Mechanism of Action

The mechanism by which tetrahydrothiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The sulfur atom in the compound’s structure plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Tetrahydrothiophene-3-carboxylic acid (CAS: 4785-67-5) differs in the carboxylic acid group’s position (C3 vs. C2). However, synthetic routes and applications for the C3 variant remain less documented compared to the C2 derivative .

Tetrahydro-2H-thiopyran-3-carboxylic acid (CAS: 161404-76-8) expands the ring to six members (thiopyran), reducing ring strain and increasing conformational flexibility. This may enhance binding affinity in catalytic systems but could reduce stability due to increased entropy .

Oxidation State Derivatives

Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide (CAS: 80548-40-9) introduces sulfone groups, increasing polarity and oxidative stability. Sulfones are less nucleophilic than sulfides, making this derivative suitable for applications requiring resistance to oxidation, such as pharmaceutical intermediates .

Aromatic Analog: Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (CAS: 527-72-0), the aromatic counterpart, exhibits distinct physicochemical properties:

  • Reactivity : The aromatic ring enables conjugation, enhancing acidity (pKa ~2.5) compared to the tetrahydro derivative (pKa ~4.5, estimated).
  • Hazards : Classified as acutely toxic (Oral Acute Toxicity Category 4, H302) and corrosive to skin (Category 1B, H314) . In contrast, the tetrahydro analog’s safety profile is less documented but likely milder due to saturation reducing electrophilicity.
  • Applications : Used in polymer synthesis and agrochemicals, whereas the tetrahydro variant specializes in ligand design .

Thiopyran and Dicarboxylic Acid Derivatives

Tetrahydrothiopyran-4-carboxylic acid (CAS: 89489-53-2) and Thiodisuccinic acid (CAS: 4917-76-4) represent broader structural classes:

  • Thiopyrans: Larger rings (six-membered) may improve solubility in nonpolar solvents but reduce catalytic efficiency in metal complexes.
  • Dicarboxylic acids: Thiodisuccinic acid, with two carboxyl groups, acts as a chelating agent, contrasting with the mono-carboxylic tetrahydrothiophene derivative’s role in Pd catalysis .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Purity (Commercial) Key Features
This compound 19418-11-2 C₅H₈O₂S 95% Bidentate ligand, stable under reflux, used in C–H activation
This compound 1,1-dioxide 80548-40-9 C₅H₈O₄S 95% Sulfone derivative, higher polarity, oxidative stability
Thiophene-2-carboxylic acid 527-72-0 C₅H₄O₂S N/A Aromatic, corrosive, acute toxicity
Tetrahydrothiopyran-3-carboxylic acid 161404-76-8 C₆H₁₀O₂S 95% Six-membered ring, increased flexibility, potential for drug design

Research Findings and Gaps

  • Toxicological Data : While Thiophene-2-carboxylic acid has well-documented hazards (e.g., skin corrosion, H314), the tetrahydro analog lacks comprehensive safety studies, necessitating caution in handling .
  • Commercial Availability: this compound is priced at €419/500 mg (CymitQuimica), reflecting its niche application .

Biological Activity

Tetrahydrothiophene-2-carboxylic acid (THCA) is an organosulfur compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8O2_2S
  • Molecular Weight : 132.18 g/mol
  • IUPAC Name : this compound

THCA features a five-membered ring containing sulfur, which contributes to its unique chemical reactivity and biological properties. Its structure allows it to participate in various biochemical pathways, making it a valuable compound in medicinal chemistry.

THCA exhibits multiple mechanisms through which it influences biological systems:

  • Anticancer Activity : THCA has been shown to inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression. This activity is particularly relevant in the context of various cancer types where thiophene derivatives have demonstrated efficacy in preclinical studies.
  • Anti-inflammatory Effects : The compound may suppress the production of inflammatory mediators and cytokines, thereby reducing inflammation. This property is crucial for developing treatments for chronic inflammatory diseases.
  • Antimicrobial Properties : THCA can disrupt microbial cell membranes and metabolic pathways, making it a candidate for developing new antimicrobial agents.
  • Cardiovascular Benefits : Preliminary studies suggest that THCA may have antihypertensive and anti-atherosclerotic effects, potentially regulating vascular tone and lipid metabolism.

Biological Activity Overview

The following table summarizes the biological activities associated with THCA:

Activity Type Description References
AnticancerInhibition of tumor growth, apoptosis induction
Anti-inflammatorySuppression of cytokines and inflammatory mediators
AntimicrobialDisruption of microbial membranes
CardiovascularRegulation of vascular tone

Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of THCA derivatives. The researchers found that specific modifications to the THCA structure enhanced its potency against various cancer cell lines, including breast and prostate cancers. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory effects, THCA was tested in animal models of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory disorders.

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of THCA derivatives demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved membrane disruption, making it a promising candidate for new antibiotic formulations.

Synthesis and Derivatives

The synthesis of THCA can be achieved through several methods, including:

  • Enzymatic Resolution : A method used to obtain specific stereoisomers required for biological activity. For instance, the (2R)-stereoisomer has been identified as particularly effective in drug development .
  • Chemical Reactions : Various reactions such as oxidation and reduction can modify THCA to enhance its biological activity or create novel derivatives with improved properties.

Q & A

Q. What are the recommended methods for synthesizing Tetrahydrothiophene-2-carboxylic acid in a laboratory setting?

this compound (CAS 19418-11-2) is typically synthesized via carboxylation of tetrahydrothiophene derivatives. A common approach involves reacting tetrahydrothiophene with carbon dioxide under catalytic conditions (e.g., using Grignard reagents or transition-metal catalysts). Post-synthesis purification often employs recrystallization from polar aprotic solvents or column chromatography. Researchers should validate product purity using melting point analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring saturation and carboxylic acid proton (δ ~12 ppm in DMSO-d₆).
  • IR spectroscopy : Peaks at ~2500–3000 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm the carboxylic acid group.
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 133.06 for C₅H₈O₂S). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Incompatible materials : Avoid strong oxidizers (e.g., HNO₃), bases, and acids to prevent hazardous reactions (e.g., sulfur oxide release).
  • Waste disposal : Neutralize acidic residues before disposal in designated containers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

  • Thermogravimetric analysis (TGA) : Monitor mass loss during controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.
  • Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic reactions.
  • Environmental simulation : Expose samples to elevated humidity or UV light to study degradation kinetics. Decomposition products (e.g., CO, CO₂, sulfur oxides) should be analyzed via gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from impurities or solvent polarity variations. Researchers should:

  • Standardize purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity.
  • Control conditions : Measure solubility in deuterated solvents (e.g., D₂O, DMSO-d₆) at 25°C using saturation shake-flask methods.
  • Cross-validate : Compare results with computational models (e.g., COSMO-RS) for solvent-solute interactions .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculate reaction pathways for carboxyl group functionalization (e.g., amidation, esterification) to identify energy barriers.
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug discovery applications.
  • ADMET profiling : Predict pharmacokinetic properties (absorption, metabolism) using tools like SwissADME. Experimental validation via kinetic studies (e.g., stopped-flow spectrometry) is critical .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

  • Control variables : Standardize reaction conditions (temperature, solvent, catalyst).
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in carboxylic group) to track substituent displacement.
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate species. Conflicting results may stem from steric effects or solvent polarity; replicate studies with deuterated analogs (e.g., Tetrahydrothiophene-2,2,5,5-d₄) for clarity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrothiophene-2-carboxylic acid
Reactant of Route 2
Tetrahydrothiophene-2-carboxylic acid

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